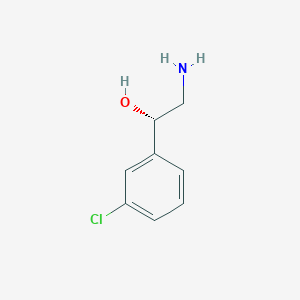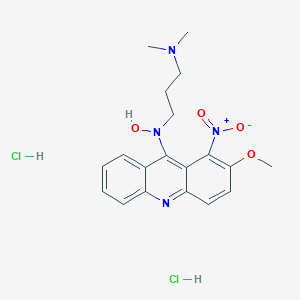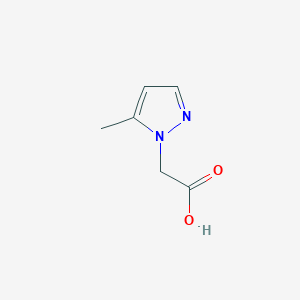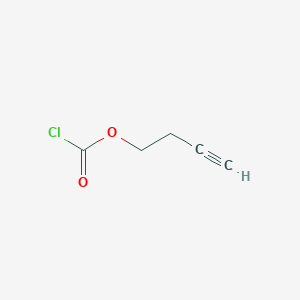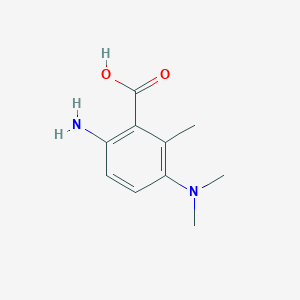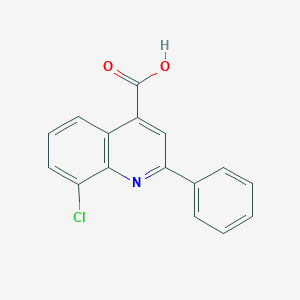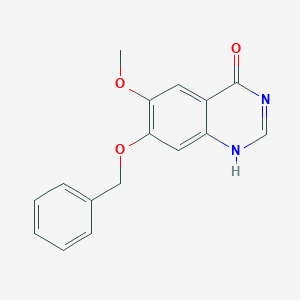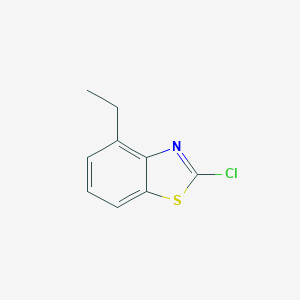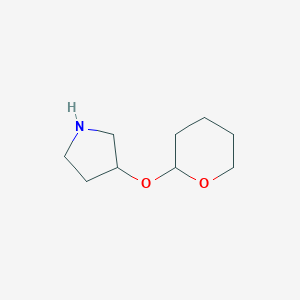
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran
Descripción general
Descripción
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, also known as R-PTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral pyran derivative that has been synthesized using several methods. R-PTP has been found to exhibit various physiological and biochemical effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran is not fully understood. However, it has been suggested that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran may act by binding to the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been supported by several studies that have shown (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran to exhibit potent inhibitory activity against various enzymes.
Efectos Bioquímicos Y Fisiológicos
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit various biochemical and physiological effects. Studies have shown that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using several methods. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran exhibits high enantiomeric purity, making it a useful tool for studying chiral compounds. However, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. One potential direction is the development of new drugs based on (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. Additionally, further studies are needed to fully understand the mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, which will be important for its potential use in clinical applications.
Aplicaciones Científicas De Investigación
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug discovery. (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(3R)-3-(oxan-2-yloxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)

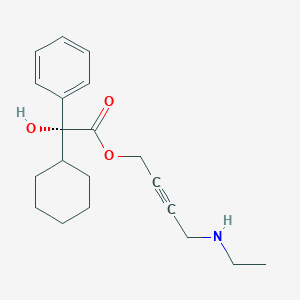
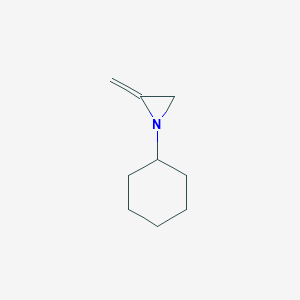
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
